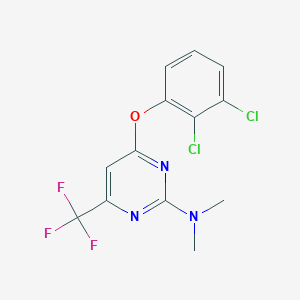
3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33. It is a derivative of thiazolidinediones, which are five-membered, heterocyclic compounds known for their various pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Synthesis Analysis
Thiazolidinediones, including this compound, can be synthesized using deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed, and choline chloride, N-methylurea, was found to be the best for further synthesis . The synthesized thiazolidinediones were obtained in yields from 21.49% to 90.90% .Molecular Structure Analysis
The thiazolidin-2,4-dione (TZD) moiety, which is a part of this compound, is a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
The synthesis of thiazolidinedione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Mécanisme D'action
Target of Action
The primary target of the compound 3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signaling . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Mode of Action
The compound 3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione acts as an inhibitor of PTP1B . It was designed and synthesized based on the structure of PTP1B . The compound interacts with PTP1B, inhibiting its activity . This inhibition can improve insulin resistance, thereby having a potential therapeutic effect on type 2 diabetes .
Biochemical Pathways
The compound 3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione affects the insulin signaling pathway by inhibiting PTP1B . PTP1B is a negative regulator of the insulin signaling pathway . Therefore, the inhibition of PTP1B by this compound can enhance the insulin signaling pathway, leading to improved insulin sensitivity .
Pharmacokinetics
Thiazolidine derivatives, in general, have been reported to have diverse therapeutic and pharmaceutical activity . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The result of the action of 3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is the potential improvement of insulin resistance and reduction of blood glucose levels in diabetic mice . It can also improve glucose tolerance and abnormal blood lipids .
Action Environment
The action environment of 3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is within the cells where PTP1B is located
Orientations Futures
Thiazolidinedione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidinedione derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propriétés
IUPAC Name |
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-10(5-8-1-2-8)13-4-3-9(6-13)14-11(16)7-18-12(14)17/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYMZYJSRVFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

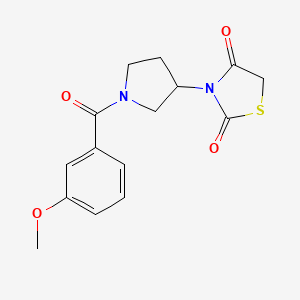



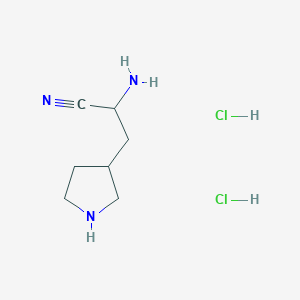


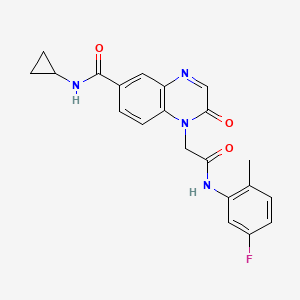
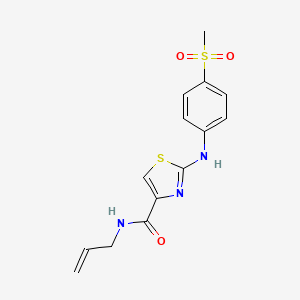
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2618541.png)
![N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2618542.png)
![1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2618543.png)
